

(Rac)-GSK-3484862: A Technical Guide to its Impact on Global DNA Methylation

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Compound of Interest		
Compound Name:	(Rac)-GSK-3484862	
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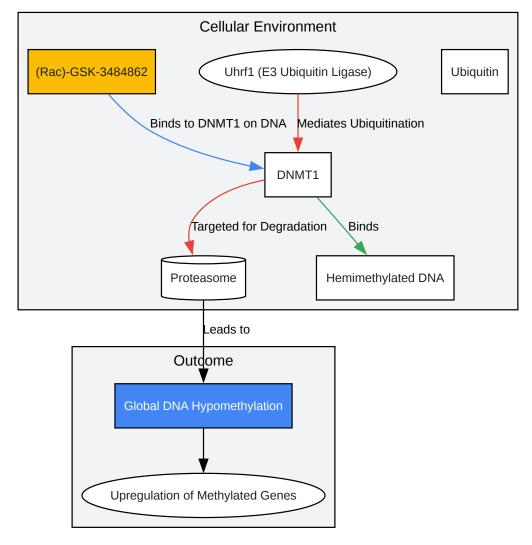
This technical guide provides an in-depth analysis of the effects of (Rac)-GSK-3484862, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), on global DNA methylation levels. (Rac)-GSK-3484862, and its purified R-enantiomer GSK-3484862, represent a significant advancement over traditional nucleoside analog inhibitors due to their distinct mechanism of action and reduced cytotoxicity. This document summarizes key quantitative data, details experimental methodologies for assessing its effects, and visualizes the underlying molecular pathways.

Core Mechanism of Action: DNMT1 Degradation

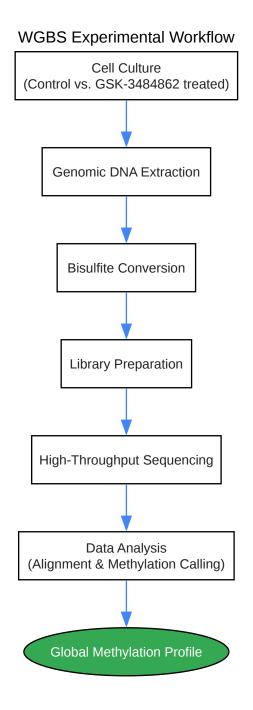
GSK-3484862 induces global DNA hypomethylation by targeting DNMT1 for protein degradation.[1][2] Unlike covalent inhibitors that get incorporated into DNA, GSK-3484862 is a non-nucleoside compound that leads to the rapid depletion of DNMT1 protein within hours of treatment.[1][2] This process is dependent on the ubiquitin-proteasome system.[1][2] In murine embryonic stem cells (mESCs), the degradation of Dnmt1 is specifically mediated by the E3 ubiquitin ligase activity of Uhrf1, an accessory factor for Dnmt1.[1][2] The reduction in DNMT1 levels is reversible upon removal of the compound.[1][3]



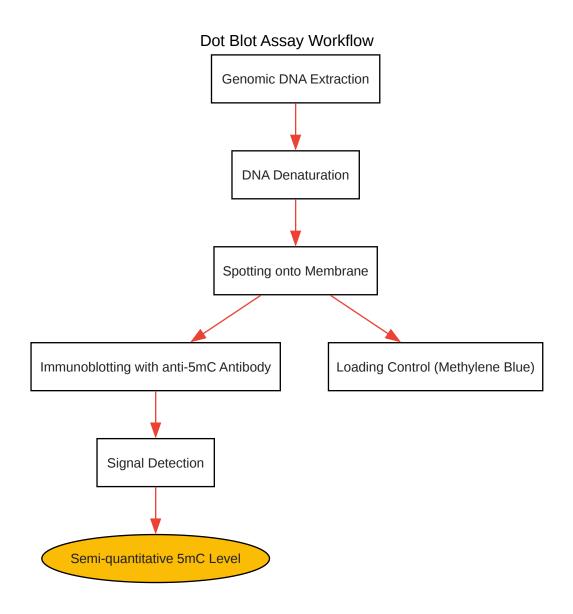
Mechanism of (Rac)-GSK-3484862 Action











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References



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- 3. GSK-3484862 targets DNMT1 for degradation in cells PubMed [pubmed.ncbi.nlm.nih.gov]
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